molecular formula C14H21NO2 B2996792 Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate CAS No. 2248172-52-1

Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate

Cat. No.: B2996792
CAS No.: 2248172-52-1
M. Wt: 235.327
InChI Key: WGXYESFVGXKUEH-LBPRGKRZSA-N
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Description

Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate is an organic compound with the molecular formula C15H23NO2. This compound is a member of the ester family, characterized by the presence of a tert-butyl group attached to the ester functional group. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which affords tert-butyl esters with free amino groups quickly and in good yields . Another method employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .

Industrial Production Methods

Industrial production of tert-butyl esters often utilizes continuous flow processes to enhance efficiency and scalability. These methods involve the use of microreactors, which allow for precise control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe in NMR studies, allowing researchers to analyze the structure and dynamics of large biomolecular assemblies . The compound’s amino group can also participate in various biochemical reactions, influencing its activity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3-amino-2-methylphenyl)propanoate
  • Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate

Uniqueness

Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. Its tert-butyl group provides stability and resistance to hydrolysis, while the amino group allows for versatile chemical modifications.

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)12(15)9-13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXYESFVGXKUEH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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